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Introduction

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-
sensing G protein-coupled receptor family that is implicated in a diverse range of physiological
and pathological processes.[1][2] It is highly expressed in immune cells, particularly
macrophages, and plays a critical role in regulating inflammation, immune responses, cell
cycle, and cancer progression.[3][4][5] Ligands for GPR132 include lactate, a metabolite
abundant in the tumor microenvironment, and certain oxidized metabolites of linoleic acid, such
as 9-HODE.[5][6][7] The multifaceted functions of GPR132 make it a compelling target for
therapeutic intervention in oncology, immunology, and metabolic diseases.

GPR132 knockout (KO) mouse models have been indispensable tools for elucidating the in
vivo functions of this receptor.[5] These models, where the Gprl32 gene is genetically deleted,
allow researchers to study the systemic effects of GPR132 absence in various disease
contexts.[8][9] This document provides a comprehensive overview of the applications of
GPR132 KO mice, summarizing key quantitative data and providing detailed protocols for
relevant in vivo experiments.

GPR132 Signaling Pathways
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GPR132 activation initiates several downstream signaling cascades, primarily through Gas and
Gaq proteins.[1][10] In macrophages within a tumor microenvironment, cancer cell-secreted
lactate can act as a ligand, activating GPR132 and promoting a pro-tumor M2-like phenotype.
[6] In acute myeloid leukemia (AML), GPR132 activation can trigger a Gs-PKA pathway that
inhibits MTOR, a key regulator of cell differentiation, thereby promoting AML cell differentiation.
[11] In Natural Killer (NK) cells, GPR132 signaling through a Gas/CSK/ZAP70/NF-kB axis has
been shown to regulate NK cell function.[12]
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GPR132 (G2A) signaling pathways.

Applications & Quantitative Data Summary

GPR132 KO mouse models have been instrumental in oncology, immunology, and metabolic
disease research.
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Oncology

In cancer biology, GPR132 is emerging as a critical modulator of the tumor microenvironment.
[8] Studies using GPR132 KO mice have demonstrated that its deletion can retard cancer
growth and metastasis, particularly in breast cancer, by impairing the polarization of tumor-
associated macrophages (TAMs) to a pro-tumor M2 phenotype.[6][13] Furthermore, GPR132
deletion enhances the anti-tumor functions of NK cells.[12]

Table 1: Phenotypes of GPR132 KO Mice in Cancer Models

Result in
) Parameter o
Cancer Model Cell Line Gpr132-KO vs. Citation
Measured ]
Wild-Type (WT)
Number of L
Significantly
Breast Cancer EO771 lung [6]
] _ decreased
metastatic foci
Size of lung Significantly
Breast Cancer EO771 ) ) [6]
metastatic foci decreased

Number of lung o
Breast Cancer EO771-LMB ) } Diminished [6][14]
metastatic foci

Size of lung o
Breast Cancer EO771-LMB ) ) Diminished [6][14]
metastatic foci

Significantly
Breast Cancer EO771 Tumor Growth o [13]
diminished

| Melanoma | B16F10 | Number of lung metastatic nodules | Significantly reduced |[12] |

Immunology and Inflammation

GPR132 is highly expressed in immune cells and is a key regulator of immune homeostasis.[3]
[4] Aged GPR132 KO mice (>1 year) develop a late-onset autoimmune syndrome with
lymphoid organ enlargement and lymphocytic infiltration.[2][9] In the context of infection,
GPR132 deficiency leads to enhanced expansion of CD8+ T cells.[15][16] In models of
neuropathic pain, which involves significant neuro-immune interaction, GPR132 KO mice show
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a strong reduction in mechanical hypersensitivity, associated with reduced macrophage and
neutrophil invasion at the injury site.[7]

Table 2: Phenotypes of GPR132 KO Mice in Immunology Models

Parameter Result in Gprl32-KO o
Model / Cell Type _ Citation
Measured vs. Wild-Type (WT)
. Cytotoxicity Increased Kkilling
Splenic NK Cells [12]

against Yac-1 cells efficiency

. CD107a, GzmB, IFN-y o ]
Splenic NK Cells ) Significantly increased  [12]
expression

3-4 fold increased

CD8+ T Cells _ o
) Cell expansion expansion in all [15][16]
(Infection) )
tissues
_ Mechanical
Spared Nerve Injury o Strongly reduced [7]
hypersensitivity

| Aged Mice (>1 year) | Autoimmunity | Develop late-onset autoimmune syndrome [[9] |

Metabolic Disease

Recent studies have implicated GPR132 in metabolic regulation. In diet-induced obesity
models, GPR132 deficiency specifically in macrophages can reverse metabolic disorders in
mice fed a high-fat diet (HFD), suggesting a role in macrophage reprogramming and insulin
sensitivity.[5][17]

Table 3: Phenotypes of GPR132 KO Mice in Metabolic Models
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Result in Myeloid-
Parameter

Model specific Gpr132-KO Citation
Measured
vs. Control
. ) Glucose Tolerance Improved glucose
High-Fat Diet (HFD) . [17]
Test (GTT) metabolism
) ) Insulin Tolerance Test Improved glucose
High-Fat Diet (HFD) _ [17]
(ITT) metabolism

| High-Fat Diet (HFD) | Body Weight | No significant difference in one study |[17] |

Detailed Experimental Protocols

The following protocols are representative methodologies for in vivo studies using GPR132 KO
mice, based on published research.

Protocol 1: Orthotopic Breast Cancer Model and
Metastasis Assessment

This protocol is adapted from studies investigating the role of GPR132 in breast cancer
metastasis.[6][13] It describes the procedure for establishing a primary tumor in the mammary
fat pad and subsequent analysis of spontaneous lung metastasis.

Materials:

GPR132 KO mice (C57BL/6 background) and wild-type (WT) littermate controls, 8-10 weeks
old.[12]

e Mouse mammary carcinoma cells (e.g., EO771 or EO771-LMB).
e Complete cell culture medium (e.g., DMEM with 10% FBS).

o Phosphate-buffered saline (PBS), sterile.

o Matrigel (optional, for cell suspension).

» Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
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Surgical tools (scalpel, forceps).

Calipers for tumor measurement.

Bouin's solution or 4% paraformaldehyde (PFA) for tissue fixation.

Paraffin embedding supplies.

Hematoxylin and Eosin (H&E) staining reagents.

Procedure:

Cell Preparation: Culture EO771 cells to ~80% confluency. On the day of injection, harvest
cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS
and Matrigel) at a concentration of 5 x 1076 cells/mL. Keep cells on ice.

Animal Preparation: Anesthetize the mouse. Shave the fur over the fourth inguinal mammary
fat pad.

Tumor Cell Implantation: Inject 100 pL of the cell suspension (containing 5 x 105 cells) into
the mammary fat pad using a 27-gauge needle.

Tumor Growth Monitoring: Measure primary tumor size every 2-3 days using calipers.
Calculate tumor volume using the formula: (Length x Width"2) / 2.

Primary Tumor Resection (Optional but recommended for metastasis studies): Once tumors
reach a predetermined size (e.g., 650-1500 mm?), surgically resect the primary tumor under
anesthesia to allow for the development of distant metastases.[6]

Metastasis Development: Allow mice to recover and monitor their health for a set period
post-resection (e.g., 16-25 days) to allow lung metastases to establish.[6]

Tissue Harvest: Euthanize mice at the study endpoint. Perfuse the lungs with PBS, then fix
by inflating with Bouin's solution or 4% PFA. Harvest the lungs and other organs as needed.

Metastasis Quantification:

o After fixation, store lungs in 70% ethanol.
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o Visually count the number of metastatic foci on the lung surface under a dissecting
microscope.

o For histological analysis, embed the lungs in paraffin, section them, and perform H&E
staining. Quantify the number and size of metastatic lesions on the stained sections.[6][14]

Protocol 2: In Vivo NK Cell Antitumor Activity Model

This protocol is based on studies evaluating the enhanced anti-melanoma function of NK cells
in GPR132 KO mice.[12]

Materials:

GPR132 KO mice and WT littermate controls.

Melanoma cells (e.g., B16F10).

Sterile PBS.

Surgical and injection equipment.

Procedure:

Cell Preparation: Prepare B16F10 melanoma cells as described in Protocol 1, resuspending
them in sterile PBS at a concentration of 2.5 x 1076 cells/mL.

 Intravenous Injection: Inject 200 pL of the cell suspension (5 x 1075 cells) into the lateral tail
vein of both GPR132 KO and WT mice. This route seeds the cells directly to the lungs,
forming experimental metastatic nodules.

» Monitoring: Monitor the mice for signs of distress. The typical endpoint for this model is 14-21
days post-injection.

o Tissue Harvest and Analysis:

o Euthanize mice and harvest the lungs.
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o Fix lungs in Bouin's solution to enhance contrast between tumor nodules (white/gray) and

healthy lung tissue (yellow).
o Count the number of visible tumor nodules on the lung surface.

o Alternatively, lungs can be processed for histology (H&E staining) or flow cytometry to

analyze immune cell infiltration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo oncology study using GPR132

KO mice.
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Workflow for an in vivo breast cancer metastasis study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
. GPR132 - Wikipedia [en.wikipedia.org]

. Role of G2A in Intestinal Inflammation and Colon Cancer [scholars.ecu.edu]

. Creative-biolabs.com [creative-biolabs.com]

. cyagen.com [cyagen.com]

. pnas.org [pnas.org]

°
~ (o)) ()] EEN w N =

. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-
Induced Neuropathic Pain - PMC [pmc.ncbi.nim.nih.gov]

o 8. Macrophage PPARYy inhibits Gprl32 to mediate the anti-tumor effects of rosiglitazone -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 9. 008576 - Strain Details [jax.org]
e 10. uniprot.org [uniprot.org]

e 11. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid
leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. GPR132 regulates the function of NK cells through the Gas/CSK/ZAP70/NF-kB signaling
pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

e 13. Macrophage PPARYy inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone |
eLife [elifesciences.org]

e 14. Gprl32 sensing of lactate mediates tumor—macrophage interplay to promote breast
cancer metastasis - PMC [pmc.ncbi.nim.nih.gov]

e 15. researchgate.net [researchgate.net]
e 16. academic.oup.com [academic.oup.com]

e 17. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12380514?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-are-gpr132-stimulants-and-how-do-they-work
https://en.wikipedia.org/wiki/GPR132
https://scholars.ecu.edu/display/G626588576
https://www.creative-biolabs.com/gpr132-membrane-protein-introduction.html
https://www.cyagen.com/mouseatlas/S-KO-10907
https://www.pnas.org/doi/10.1073/pnas.1614035114
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409160/
https://pubmed.ncbi.nlm.nih.gov/27692066/
https://pubmed.ncbi.nlm.nih.gov/27692066/
https://www.jax.org/strain/008576
https://www.uniprot.org/uniprotkb/Q9UNW8/entry
https://pubmed.ncbi.nlm.nih.gov/36437247/
https://pubmed.ncbi.nlm.nih.gov/36437247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11881902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11881902/
https://elifesciences.org/articles/18501
https://elifesciences.org/articles/18501
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://www.researchgate.net/publication/373023665_The_role_of_GPR132_in_regulating_T_cell_function
https://academic.oup.com/jimmunol/article/212/1_Supplement/0529_5824/7995165
https://www.researchgate.net/figure/Gpr132-antagonist-improved-glucose-metabolism-in-HFD-fed-mice-a-Body-weight-curves-of_fig8_374263559
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: GPR132 Knockout
Mouse Models for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380514#gprl132-knockout-mouse-models-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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